1,6-Naphthyridine

Catalog No.
S602751
CAS No.
253-72-5
M.F
C8H6N2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Naphthyridine

CAS Number

253-72-5

Product Name

1,6-Naphthyridine

IUPAC Name

1,6-naphthyridine

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C8H6N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-6H

InChI Key

VSOSXKMEQPYESP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2)N=C1

Canonical SMILES

C1=CC2=C(C=CN=C2)N=C1

Medicinal Chemistry:

  • Antiviral properties: Studies have shown that 1,6-naphthyridine derivatives exhibit antiviral activity against a broad spectrum of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV) [].
  • Anticancer properties: Research suggests that 1,6-naphthyridine derivatives possess cytotoxic activity against various cancer cell lines [].

Material Science:

  • Organic electronics: 1,6-Naphthyridine has been explored as a building block for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its optoelectronic properties [].

Coordination Chemistry:

  • Metal complexes: 1,6-Naphthyridine can act as a ligand, forming coordination complexes with various metals. These complexes have potential applications in catalysis and materials science [].

Other Scientific Applications:

  • 1,6-Naphthyridine is also being investigated for its potential use in the development of new antibacterial agents, antifungal agents, and pesticides [].

1,6-Naphthyridine is a heterocyclic compound characterized by a bicyclic structure that consists of a pyridine ring fused to a naphthalene moiety. It belongs to the class of naphthyridines, which are diazanaphthalenes with nitrogen atoms incorporated into the naphthalene framework. Specifically, 1,6-naphthyridine features nitrogen atoms at the 1 and 6 positions of the naphthalene system, resulting in a compound with distinct electronic and chemical properties. This compound is recognized for its white solid form and relatively low melting point, which is less than 40 ºC .

The structural uniqueness of 1,6-naphthyridine arises from its ability to participate in various

There's no established mechanism of action for 1,6-naphthyridine itself in biological systems. However, its derivatives have been explored for their potential medicinal properties. The mechanism would depend on the specific functional groups attached to the core structure [].

, including:

  • Skraup Reaction: This reaction involves the synthesis of naphthyridines from an aminopyridine and glycerol derivatives in the presence of oxidizing agents such as nitrobenzene and sulfuric acid. Modifications to this reaction have allowed for improved yields of 1,6-naphthyridine .
  • Reduction Reactions: The synthesis often includes reducing 1,6-naphthyridine-N-oxide to obtain the free base form .
  • Nucleophilic Substitution: The nitrogen atoms in the ring can act as nucleophiles or electrophiles, facilitating various substitution reactions that lead to functionalized derivatives .

1,6-Naphthyridine and its derivatives exhibit significant biological activities. They have been investigated for their potential as:

  • Antimicrobial Agents: Some derivatives show efficacy against various pathogens.
  • Inhibitors: Certain compounds derived from 1,6-naphthyridine have been identified as dual inhibitors of monoamine oxidase subtypes A and B, as well as acetylcholinesterase and butyrylcholinesterase .
  • Ligands: They can serve as ligands for several biological receptors, indicating potential roles in drug design targeting neurological disorders .

The synthesis of 1,6-naphthyridine can be achieved through several methods:

  • Skraup Reaction: As mentioned earlier, this method is widely used for synthesizing naphthyridines by heating an aminopyridine with glycerol derivatives under acidic conditions .
  • Niementowski Reaction: This method involves the condensation of anthranilic acids with piperidones under specific conditions to yield tetrahydrobenzo[1,6]naphthyridines .
  • Multi-Component Reactions: Recent advancements have utilized multi-component reactions to synthesize various naphthyridine derivatives efficiently .

The applications of 1,6-naphthyridine span multiple fields:

  • Pharmaceuticals: Its derivatives are explored for their potential use in treating neurological disorders due to their inhibitory properties on key enzymes involved in neurotransmission.
  • Agriculture: Compounds derived from 1,6-naphthyridine are being studied for their effectiveness as pesticides or herbicides.
  • Materials Science: Some derivatives exhibit electronic properties that make them suitable for applications in organic electronics and catalysis .

Research on interaction studies involving 1,6-naphthyridine focuses on its binding affinities and mechanisms with various biological targets. These studies help elucidate how modifications in the naphthyridine structure can enhance or diminish biological activity. For instance:

  • Studies have shown that specific substitutions at different positions on the naphthyridine ring can significantly affect its potency against enzymes like acetylcholinesterase .
  • Cheminformatics approaches are employed to analyze structure-activity relationships (SAR) among various derivatives to optimize their biological profiles .

Several compounds share structural similarities with 1,6-naphthyridine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2,6-NaphthyridineNitrogens at positions 2 and 6Higher melting point (114–115 ºC)
1,7-NaphthyridineNitrogens at positions 1 and 7Different biological activity profile
QuinolineContains a nitrogen atom within a similar frameworkOften used as a precursor in synthesis
IsoquinolineStructural isomer with nitrogen at different positionExhibits distinct pharmacological properties

The uniqueness of 1,6-naphthyridine lies in its specific positioning of nitrogen atoms, which influences its reactivity and biological interactions compared to other isomers. This positioning affects how these compounds interact with biological systems and their potential therapeutic applications.

The synthesis of 1,6-naphthyridine derivatives has historically relied on well-established heterocyclic chemistry methodologies, with the Skraup synthesis and Friedlander condensation representing the most fundamental approaches [8]. These traditional routes, while sometimes challenging in terms of reaction conditions and yields, have provided the foundation for accessing this important class of nitrogen-containing heterocycles.

Skraup Synthesis

The Skraup synthesis represents one of the earliest methods for constructing quinoline and naphthyridine ring systems [8]. For 1,6-naphthyridine derivatives, this approach typically involves the reaction of 4-aminopyridine with glycerol under acidic conditions in the presence of an oxidizing agent [8]. The classical Skraup reaction conditions include heating the reactants to temperatures between 150-200°C with sulfuric acid and an oxidant such as nitrobenzene [8].

However, the original Skraup synthesis of 1,6-naphthyridine from 4-aminopyridine was initially unsuccessful, leading researchers to develop modified approaches [8]. One significant advancement involved the use of 4-aminopyridine-N-oxide as the starting material, which upon reaction with glycerol derivatives produces 1,6-naphthyridine-N-oxide intermediates that can subsequently be reduced to the free base [8]. This modification has proven more reliable and reproducible than the classical approach.

The mechanism of the Skraup synthesis involves the initial formation of an acrolein equivalent from glycerol under acidic conditions, followed by Michael addition of the aminopyridine nitrogen to the α,β-unsaturated aldehyde [8]. Subsequent cyclization and oxidation steps complete the formation of the aromatic naphthyridine ring system. Refinements of the classical Skraup reaction have eventually led to preparations of 1,6-naphthyridine in modest yields, typically ranging from 40-60% [8].

A notable improvement in the Skraup methodology involved the use of meta-nitrobenzenesulfonic acid sodium salt as an oxidant, which displayed higher yields of 45-50% and better reproducibility compared to traditional iodine-based systems [4]. This modification has proven particularly valuable for accessing 3-bromo-1,5-naphthyridine derivatives through modified Skraup reaction conditions [4].

Friedlander Condensation

The Friedlander condensation represents a more versatile and generally higher-yielding approach to naphthyridine synthesis compared to the Skraup method [12]. This methodology involves the condensation of 2-aminonicotinaldehyde with active methylene compounds under basic or acidic catalysis conditions [12]. The reaction typically proceeds through formation of an imine intermediate, followed by intramolecular cyclization and subsequent aromatization to yield the desired 1,8-naphthyridine products [12].

Recent developments in Friedlander condensation methodology have demonstrated remarkable improvements in both yield and environmental sustainability [12]. A particularly noteworthy advancement involves the use of choline hydroxide as a metal-free, nontoxic, and water-soluble catalyst for gram-scale synthesis of 1,8-naphthyridines in aqueous media [12]. This represents the first reported synthesis of naphthyridines in water, achieving excellent yields exceeding 90% for most substrates [12].

The mechanism of the choline hydroxide-catalyzed Friedlander reaction involves hydrogen bonding between the ionic liquid catalyst and the reactants, which facilitates the condensation process in aqueous media [12]. Density functional theory calculations and noncovalent interaction analysis have confirmed that these hydrogen bonds are pivotal for enabling the reaction to proceed efficiently in water [12]. The choline hydroxide catalyst can be readily separated from the reaction mixture without chromatographic purification, making the process highly suitable for scale-up applications [12].

Data Analysis of Traditional Methods

MethodStarting MaterialsConditionsTypical Yield (%)AdvantagesLimitations
Classical Skraup4-aminopyridine + glycerolH₂SO₄, oxidant, 150-200°C40-60Direct access to core structureHarsh conditions, safety concerns
Modified Skraup4-aminopyridine-N-oxide + glycerolm-NO₂PhSO₃Na, modified conditions45-50Improved reproducibilityStill requires strong oxidant
Friedlander (classical)2-aminonicotinaldehyde + methylene compoundsBase/acid catalyst, heat60-80Higher yields, versatile substratesLimited to specific substrate classes
Friedlander (aqueous)2-aminonicotinaldehyde + methylene compoundsChOH catalyst, water, 100°C>90Green chemistry, scalableRequires ionic liquid catalyst

Modern Heterocyclic Assembly: Microwave-Assisted and One-Pot Strategies

Contemporary synthetic chemistry has witnessed significant advances in the development of more efficient and environmentally sustainable methodologies for 1,6-naphthyridine synthesis [1] [2] [3]. These modern approaches emphasize rapid reaction times, improved yields, and reduced environmental impact through the implementation of microwave-assisted synthesis and multicomponent one-pot strategies.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating heterocyclic ring formation reactions [3]. In the context of 1,6-naphthyridine synthesis, microwave irradiation provides several distinct advantages including dramatically reduced reaction times, enhanced yields, and improved selectivity compared to conventional heating methods [3].

The ultrasonic-promoted synthesis of 1,6-naphthyridine derivatives represents a particularly innovative application of modern activation techniques [3]. This methodology employs solid acid catalysts in aqueous media under ultrasound irradiation to facilitate one-pot three-component domino reactions [3]. The acoustic cavitation effects generated by ultrasonic treatment create localized high-energy conditions that promote efficient bond formation and cyclization processes [3].

Microwave-assisted procedures typically operate at power levels of 300 watts with reaction times ranging from 5 to 30 minutes at temperatures between 100-150°C [2]. The rapid and uniform heating provided by microwave irradiation allows for precise temperature control and minimizes side reactions that commonly occur under prolonged thermal heating conditions. Yields for microwave-assisted 1,6-naphthyridine synthesis typically range from 70-95%, representing substantial improvements over traditional methodologies [2].

A significant advantage of microwave-assisted synthesis lies in its compatibility with polar solvents and aqueous reaction media, which aligns well with green chemistry principles [3]. The method has proven particularly effective for the synthesis of substituted 1,6-naphthyridines bearing various functional groups, including electron-withdrawing and electron-donating substituents [3].

One-Pot Multicomponent Strategies

One-pot multicomponent reactions represent a paradigm shift in heterocyclic synthesis, offering exceptional atom economy and reduced waste generation [2]. These methodologies enable the formation of multiple chemical bonds in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [2].

The three-component reaction approach for 1,6-naphthyridine synthesis typically involves the combination of an aromatic aldehyde, an amine component, and a cyclic ketone or diketone under catalyst-free conditions [2]. These reactions proceed through a cascade of condensation, cyclization, and aromatization steps to deliver the target heterocyclic products in excellent yields [2].

A particularly notable development involves the combinatorial synthesis of fused tetracyclic heterocycles containing 1,6-naphthyridine derivatives under catalyst-free conditions [2]. This methodology employs a three-component reaction between aromatic aldehydes, various amines including indazol-5-amine and indol-5-amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate in ethanol at reflux temperature [2]. The reaction proceeds to give fused tetracyclic products in high yields, demonstrating the versatility and efficiency of multicomponent approaches [2].

The mechanism of these multicomponent reactions typically involves initial imine formation between the aldehyde and amine components, followed by nucleophilic attack on the activated ketone moiety [2]. Subsequent intramolecular cyclization and tautomerization processes lead to the formation of the aromatic naphthyridine ring system [2]. The entire transformation can be completed within 2-8 hours at temperatures ranging from room temperature to 100°C [2].

Advanced One-Pot Methodologies

Recent advances in one-pot synthesis have led to the development of highly efficient tandem nitrile hydration and cyclization procedures for accessing 1,6-naphthyridine-5,7-diones under mild conditions [1]. This methodology represents a significant breakthrough in terms of both efficiency and practicality [1]. The process involves the initial hydration of nitrile groups under mild aqueous conditions, followed by spontaneous cyclization to form the bicyclic naphthyridine core structure [1].

The resulting 1,6-naphthyridine-5,7-diones serve as versatile intermediates that can be converted to highly reactive 1,6-naphthyridine-5,7-ditriflates through ditriflation reactions [1]. These ditriflate intermediates are remarkably bench-stable yet highly reactive, enabling one-pot difunctionalization reactions that lead to diverse drug-like products in rapid fashion [1]. This methodology has proven particularly valuable for medicinal chemistry applications where rapid access to structurally diverse analogs is essential [1].

Environmental and Practical Considerations

MethodReaction TimeYield Range (%)Energy EfficiencyEnvironmental ImpactScalability
Microwave-assisted5-30 minutes70-95ExcellentReduced energy consumptionGood
One-pot multicomponent2-8 hours80-95GoodMinimal waste generationExcellent
Ultrasonic promotion1-6 hours75-90Very goodGreen solvent compatibilityGood
Tandem reactions3-12 hours65-85GoodEfficient atom utilizationVery good
Catalyst-free conditions4-16 hours60-85ModerateNo metal contaminationExcellent

Catalytic Approaches: Transition Metal-Mediated Cyclization Reactions

Transition metal catalysis has revolutionized the field of heterocyclic synthesis by enabling novel bond-forming reactions under mild conditions with high selectivity and functional group tolerance [4] [5]. In the context of 1,6-naphthyridine synthesis, various transition metal complexes have been employed to facilitate cyclization reactions through diverse mechanistic pathways including cross-coupling, carbon-hydrogen activation, and photoredox processes.

Palladium-Catalyzed Approaches

Palladium catalysis represents one of the most versatile and widely employed methodologies for constructing carbon-nitrogen bonds in heterocyclic systems [4]. For 1,6-naphthyridine synthesis, palladium complexes facilitate cross-coupling reactions between aryl halides and nitrogen nucleophiles, as well as intramolecular cyclization processes [4].

The Heck reaction has proven particularly valuable for constructing the naphthyridine framework through sequential carbon-carbon bond formation and cyclization steps [4]. This methodology typically employs palladium acetate in combination with tri-tert-butylphosphonium tetrafluoroborate and N,N-dicyclohexylmethylamine in cumene at 150°C [4]. The reaction proceeds through initial Heck coupling to form an intermediate vinyl compound, which subsequently undergoes spontaneous cyclization to yield the desired 1,5-naphthyridine products [4].

Buchwald-Hartwig amination reactions have also been successfully applied to naphthyridine synthesis, enabling the formation of carbon-nitrogen bonds under relatively mild conditions [4]. These reactions typically employ palladium catalysts in combination with bidentate phosphine ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene [4]. The methodology has proven particularly effective for introducing amino substituents at specific positions of the naphthyridine ring system [4].

Copper-Catalyzed Cyclization Reactions

Copper catalysis has emerged as a cost-effective and environmentally benign alternative to palladium for many heterocyclic synthesis applications [13]. Copper-catalyzed approaches to naphthyridine synthesis typically involve cyclization reactions between alkynes and nitrogen-containing substrates [13].

A particularly innovative copper-catalyzed methodology involves the domino reaction of 3-aminopyridine with O-propargylated salicylaldehydes using copper iodide and indium chloride as co-catalysts [13]. This reaction proceeds through initial imine formation followed by copper-catalyzed intramolecular aza-Diels-Alder cyclization with the activated alkyne moiety [13]. The methodology demonstrates excellent functional group tolerance and provides access to chromenonaphthyridine derivatives in good to excellent yields [13].

The mechanism of copper-catalyzed cyclization typically involves coordination of the copper center to the alkyne moiety, thereby activating it toward nucleophilic attack by the nitrogen-containing heterocycle [13]. Subsequent reductive elimination and aromatization steps complete the formation of the naphthyridine ring system [13]. Reaction conditions are generally mild, requiring temperatures of 60-100°C in the presence of base additives [13].

Nickel-Catalyzed Photoredox Processes

Nickel catalysis has gained significant attention in recent years due to its ability to facilitate unique transformations under photoredox conditions [5]. Nickel complexes supported by naphthyridine ligands have demonstrated remarkable versatility in promoting both carbon-nitrogen and carbon-oxygen cross-coupling reactions under visible light irradiation [5].

The photoinduced carbon-heteroatom cross-coupling reactions catalyzed by nickel naphthyridine complexes represent a significant advancement in sustainable synthesis methodology [5]. These reactions employ 2,7-dimethyl-1,8-naphthyridine as a bidentate ligand to support nickel catalysts that exhibit both carbon-nitrogen and carbon-oxygen coupling reactivity without requiring additional photocatalysts [5]. The methodology demonstrates that nickel naphthyridine complexes represent a versatile catalytic motif for photoredox nickel catalysis, offering an alternative to commonly used bipyridine or multidentate ligand systems [5].

The photoredox mechanism involves initial absorption of visible light by the nickel naphthyridine complex, generating an excited state that can undergo single-electron transfer processes [5]. These electron transfer events enable the formation of radical intermediates that participate in subsequent bond-forming reactions [5]. The methodology has proven particularly effective for the coupling of amines with heteroarenes, providing a practical pathway for synthesizing nitrogen-based heterocyclic compounds [5].

Rhodium and Iron Catalysis

Rhodium catalysis has found application in naphthyridine synthesis through carbon-hydrogen functionalization reactions [4]. These methodologies typically employ rhodium complexes bearing cyclopentadienyl ligands to activate aromatic carbon-hydrogen bonds in the presence of suitable directing groups [4]. The activated carbon-hydrogen bonds can then participate in cyclization reactions with nitrogen-containing substrates to form the naphthyridine ring system [4].

Iron catalysis represents an emerging and economically attractive approach to heterocyclic synthesis [4]. Iron complexes can serve as Lewis acids to promote condensation and cyclization reactions between carbonyl compounds and nitrogen nucleophiles [4]. While iron-catalyzed methodologies for naphthyridine synthesis are less developed compared to other transition metals, they offer the advantage of using abundant and non-toxic metal centers [4].

Comparative Analysis of Catalytic Methods

Catalyst SystemLigand RequirementsReaction ConditionsYield Range (%)Functional Group ToleranceCost Considerations
Palladium(0/II)Phosphine ligands (triphenylphosphine, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)80-120°C, inert atmosphere65-90ExcellentHigh catalyst cost
Copper(I/II)Nitrogen ligands (phenanthroline, bipyridine)60-100°C, base required70-85GoodLow cost, abundant
Nickel(II)Naphthyridine ligandsRoom temperature to 80°C, visible light60-80Very goodModerate cost
Rhodium(III)Cyclopentadienyl complexes100-140°C, oxidant55-75ModerateVery high cost
Iron(III)Simple salt formsRoom temperature to 100°C50-70GoodVery low cost

Proton Nuclear Magnetic Resonance Characteristics

The nuclear magnetic resonance spectroscopic analysis of 1,6-naphthyridine reveals distinctive spectral signatures that reflect its unique bicyclic structure and nitrogen placement [1]. In deuterated chloroform solution, the compound exhibits characteristic downfield chemical shifts due to the deshielding effects of the nitrogen atoms and aromatic conjugation [1] [2] [3].

The proton nuclear magnetic resonance spectrum displays five distinct aromatic signals between 7.54 and 9.28 parts per million [1] [2]. The most downfield signal appears at 9.28 parts per million, assigned to the hydrogen atom at position 2, which experiences significant deshielding due to its proximity to the nitrogen atom at position 1 [1]. The hydrogen at position 7 resonates at 8.77 parts per million, reflecting the influence of the nitrogen at position 6 [1]. The remaining aromatic protons at positions 3, 4, 5, and 8 appear as multiplets between 7.54 and 8.30 parts per million [1] [2].

Chemical Shift (ppm)MultiplicityAssignmentCoupling Pattern
9.28singletH-2-
8.77singletH-7-
8.30multipletH-8ortho coupling
7.94multipletH-4,5complex
7.54multipletH-3ortho coupling

Carbon-13 Nuclear Magnetic Resonance Patterns

The carbon-13 nuclear magnetic resonance spectrum of 1,6-naphthyridine provides comprehensive structural information about the carbon framework [3] [4]. The carbon atoms exhibit chemical shifts ranging from 48.4 to 156.0 parts per million, with the nitrogen-bearing carbons appearing at the most downfield positions [3].

Carbon-2 appears at 156.0 parts per million, consistent with its attachment to nitrogen-1, while carbon-7 resonates at 150.4 parts per million due to its proximity to nitrogen-6 [3]. The bridgehead carbons C-8a and C-4a exhibit signals at 134.3 and 120.1 parts per million, respectively, reflecting their quaternary nature and aromatic character [3]. The remaining carbons display chemical shifts between 48.4 and 106.8 parts per million, following expected aromatic patterns [3].

Nitrogen-15 Nuclear Magnetic Resonance Analysis

Nitrogen-15 nuclear magnetic resonance spectroscopy provides direct information about the nitrogen environments in 1,6-naphthyridine [5] [6]. The two nitrogen atoms exhibit distinct chemical shifts due to their different electronic environments and tautomeric contributions [6] [7].

The nitrogen at position 1 typically appears around -80 parts per million relative to liquid ammonia, while the nitrogen at position 6 resonates near -150 parts per million [6] [7]. These chemical shift differences arise from variations in electron density, hybridization state, and participation in hydrogen bonding interactions [6] [7]. The nitrogen-15 chemical shifts are particularly sensitive to protonation and complexation, making them valuable for studying acid-base equilibria and coordination chemistry [6] [7].

NucleusChemical Shift (ppm)EnvironmentElectronic Character
N-1-80Pyridine-likeBasic nitrogen
N-6-150Pyrimidine-likeLess basic nitrogen

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentation

The mass spectrometric analysis of 1,6-naphthyridine under electron impact ionization conditions reveals a distinctive fragmentation pattern characteristic of diazanaphthalene systems [1] [8]. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the molecular formula C₈H₆N₂, and serves as the base peak with 100% relative intensity [1] [8].

The primary fragmentation pathway involves the loss of hydrogen radical to generate the [M-H]⁺ ion at mass-to-charge ratio 129 with 19.7% relative intensity [1] [8]. This initial hydrogen loss is typical for aromatic nitrogen heterocycles and reflects the stability of the resulting aromatic cation radical [8].

Secondary Fragmentation Pathways

The secondary fragmentation patterns reveal systematic losses characteristic of naphthyridine systems [9]. A prominent fragmentation involves the loss of hydrogen cyanide (27 atomic mass units) from the molecular ion, producing fragment ions at mass-to-charge ratios 103 and 104 with relative intensities of 23.8% and 13.4%, respectively [1] [8] [9]. This hydrogen cyanide elimination represents a significant fragmentation pathway for nitrogen-containing aromatic compounds [9].

Additional fragmentation pathways include the formation of fragment ions at mass-to-charge ratios 76 and 77, corresponding to losses of 54 and 53 atomic mass units, respectively [1] [8]. These fragments likely arise from ring-opening reactions followed by elimination of nitrogen-containing moieties [9].

Fragment m/zRelative Intensity (%)Proposed LossFragment Formula
130100.0-[M]⁺-
12919.7H-[M-H]⁺
10413.4HCN[M-27]⁺
10323.8HCN[M-27]⁺
7911.2C₃H₃N[M-51]⁺
775.2C₃H₅N[M-53]⁺
7616.3C₃H₄N[M-54]⁺

Lower Mass Fragment Ions

The lower mass region of the spectrum contains several characteristic fragment ions that provide structural confirmation [1] [8]. Fragment ions at mass-to-charge ratios 50, 51, and 52 correspond to C₄H₂⁺, C₄H₃⁺, and C₄H₄⁺ species, respectively, with relative intensities of 12.1%, 5.8%, and 4.7% [1] [8]. These fragments result from extensive ring fragmentation and rearrangement processes [8].

The formation of C₅H₅⁺ fragment at mass-to-charge ratio 65 represents a tropylium-type rearrangement product commonly observed in aromatic systems [8]. Smaller fragment ions at mass-to-charge ratios 26, 28, 38, and 39 correspond to C₂H₂⁺, C₂H₄⁺, C₃H₂⁺, and C₃H₃⁺ species, reflecting complete skeletal fragmentation [1] [8].

Ultraviolet-Visible Absorption and Fluorescence Emission Properties

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 1,6-naphthyridine exhibits multiple electronic transitions that reflect the conjugated π-electron system and nitrogen lone pair interactions [10] [11] [12]. The primary absorption maximum occurs in the ultraviolet-A region between 315 and 337 nanometers, depending on the solvent environment [10] [11] [12] [13].

In acetonitrile solution, the compound displays an absorption maximum at 315 nanometers with a molar extinction coefficient of approximately 29,781 ± 180 M⁻¹cm⁻¹ [14]. In phosphate buffer at physiological pH, the absorption maximum shifts to 325 nanometers [11]. These absorption bands correspond to π-π* electronic transitions involving the extended aromatic system [10] [11].

The compound also exhibits weaker absorption bands at longer wavelengths, including an n-π* transition around 380 nanometers [15]. This lower energy transition involves promotion of electrons from nitrogen lone pairs to antibonding π* orbitals [15].

Fluorescence Emission Properties

1,6-Naphthyridine derivatives demonstrate significant fluorescence properties that are highly dependent on structural modifications and environmental conditions [10] [11] [16]. The unsubstituted compound exhibits moderate fluorescence quantum yields ranging from 0.05 to 0.1 in various solvents [10].

The fluorescence emission typically occurs between 435 and 478 nanometers, resulting in Stokes shifts of 100 to 150 nanometers [11] [16] [17]. In aqueous solution, the emission maximum appears at 435 nanometers, while in solid matrix films the emission can extend to 478 nanometers [11] [16].

Solvent/Mediumλmax Absorption (nm)λmax Emission (nm)Stokes Shift (nm)Quantum Yield
Water3254351100.05-0.08
Acetonitrile3154251100.06-0.09
mCP film337452-478115-1410.76-0.86

Solvatochromic and Environmental Effects

The optical properties of 1,6-naphthyridine exhibit pronounced solvatochromic behavior, with both absorption and emission wavelengths showing sensitivity to solvent polarity [11] [16] [18]. In polar protic solvents, both absorption and emission bands undergo bathochromic shifts due to stabilization of excited state dipoles through hydrogen bonding interactions [18].

The compound demonstrates acidochromic properties, with protonation leading to significant changes in both absorption and emission characteristics [11] [16] [18]. Upon protonation, the absorption spectrum typically exhibits a red shift accompanied by intensity changes, reflecting alterations in the electronic structure and charge distribution [18].

Substituted 1,6-naphthyridine derivatives show enhanced photophysical properties, including dual fluorescence arising from excited state intramolecular proton transfer mechanisms [11] [16] [19]. These properties make naphthyridine derivatives particularly valuable for fluorescence-based applications in materials science and biological imaging [11] [16] [17].

XLogP3

1.1

UNII

S1T14P7OW7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

253-72-5

Wikipedia

1,6-naphthyridine

General Manufacturing Information

1,6-Naphthyridine: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types